Tetraethylammonium heptadecafluoroisooctanesulphonate
Description
Tetraethylammonium heptadecafluoroisooctanesulphonate (TEA-PFOS), a tetraethylammonium salt of perfluorooctanesulfonic acid (PFOS), is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C8F17SO3<sup>-</sup>·N(C2H5)4<sup>+</sup>. TEA-PFOS has historically been used in industrial applications, including firefighting foams, surfactants, and coatings, but its production and use are now heavily restricted .
Properties
CAS No. |
93894-70-3 |
|---|---|
Molecular Formula |
C16H20F17NO3S |
Molecular Weight |
629.4 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate;tetraethylazanium |
InChI |
InChI=1S/C8HF17O3S.C8H20N/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1 |
InChI Key |
SDCGNULSLWNZIR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylammonium heptadecafluoroisooctanesulphonate typically involves the reaction of tetraethylammonium hydroxide with heptadecafluorooctanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to obtain the compound with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium heptadecafluoroisooctanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the heptadecafluoroisooctanesulphonate ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are conducted under controlled conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives of tetraethylammonium .
Scientific Research Applications
Tetraethylammonium heptadecafluoroisooctanesulphonate has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of tetraethylammonium heptadecafluoroisooctanesulphonate involves its interaction with specific molecular targets. The tetraethylammonium ion can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This results in the inhibition of ion transport and modulation of cellular activities .
Comparison with Similar Compounds
Key Research Findings
Phytotoxicity : Tetraethylammonium halides inhibit plant growth at concentrations ≥100 mM, with iodide being most potent. TEA-PFOS, however, primarily affects aquatic organisms due to its persistence .
Material Science : Tetraethylammonium cations act as templates in zeolite synthesis, but TEA-PFOS is unsuitable for this role due to its large anion .
Regulatory Status : TEA-PFOS is restricted under the Stockholm Convention, whereas TBAPF6 remains unregulated .
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